N-(2H-1,3-BENZODIOXOL-5-YL)-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE
Overview
Description
N-(2H-1,3-Benzodioxol-5-yl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide is a complex organic compound that features a benzodioxole ring, a tetrazole ring, and a phenyl ring with a methylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and tetrazole intermediates, followed by their coupling under specific reaction conditions.
Preparation of Benzodioxole Intermediate: The benzodioxole ring can be synthesized through a Claisen-Schmidt condensation reaction between piperonal and an appropriate acetophenone derivative using a base such as potassium hydroxide (KOH) in ethanol under ultrasonic irradiation.
Preparation of Tetrazole Intermediate: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide (NaN3) in the presence of a catalyst such as zinc chloride (ZnCl2) under reflux conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-Benzodioxol-5-yl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, Fe/HCl
Substitution: Br2, HNO3
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
N-(2H-1,3-Benzodioxol-5-yl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, including natural product analogs and polymers.
Materials Science: The unique structural features of this compound make it suitable for use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may modulate microtubule assembly by suppressing tubulin polymerization or stabilizing microtubule structure, leading to mitotic blockade and cell apoptosis . Additionally, it may inhibit specific enzymes or receptors, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol
- N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine
Uniqueness
N-(2H-1,3-Benzodioxol-5-yl)-2-{5-[4-(methylsulfanyl)phenyl]-2H-1,2,3,4-tetrazol-2-yl}acetamide is unique due to its combination of a benzodioxole ring, a tetrazole ring, and a phenyl ring with a methylsulfanyl substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[5-(4-methylsulfanylphenyl)tetrazol-2-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3S/c1-26-13-5-2-11(3-6-13)17-19-21-22(20-17)9-16(23)18-12-4-7-14-15(8-12)25-10-24-14/h2-8H,9-10H2,1H3,(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKKCBHCWAJJAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)NC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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